(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol
(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol
Brand Name:
Vulcanchem
CAS No.:
113056-55-6
VCID:
VC0040071
InChI:
InChI=1S/C16H22N2O/c1-12(11-19)7-8-16-9-10-18(2)15(16)17-14-6-4-3-5-13(14)16/h3-7,15,17,19H,8-11H2,1-2H3/b12-7+/t15-,16-/m1/s1
SMILES:
CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO
Molecular Formula:
C16H22N2O
Molecular Weight:
258.36 g/mol
(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol
CAS No.: 113056-55-6
Main Products
VCID: VC0040071
Molecular Formula: C16H22N2O
Molecular Weight: 258.36 g/mol
CAS No. | 113056-55-6 |
---|---|
Product Name | (E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol |
Molecular Formula | C16H22N2O |
Molecular Weight | 258.36 g/mol |
IUPAC Name | (E)-4-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol |
Standard InChI | InChI=1S/C16H22N2O/c1-12(11-19)7-8-16-9-10-18(2)15(16)17-14-6-4-3-5-13(14)16/h3-7,15,17,19H,8-11H2,1-2H3/b12-7+/t15-,16-/m1/s1 |
Standard InChIKey | YUFJTBNXHFFQKN-PWEFJHHISA-N |
Isomeric SMILES | C/C(=C\C[C@]12CCN([C@H]1NC3=CC=CC=C23)C)/CO |
SMILES | CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO |
Canonical SMILES | CC(=CCC12CCN(C1NC3=CC=CC=C23)C)CO |
Synonyms | pseudophrynaminol |
PubChem Compound | 6438492 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume